molecular formula C12H8FNO4 B2933151 4-Fluoro-2-(furan-3-amido)benzoic acid CAS No. 953742-26-2

4-Fluoro-2-(furan-3-amido)benzoic acid

Cat. No.: B2933151
CAS No.: 953742-26-2
M. Wt: 249.197
InChI Key: FQCVFLREJNHLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(furan-3-amido)benzoic acid is a chemical compound with the molecular formula C12H8FNO4 and a molecular weight of 249.19 g/mol It is characterized by the presence of a fluorine atom, a furan ring, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-Fluoro-2-(furan-3-amido)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoic acid and furan-3-carboxylic acid.

    Amidation Reaction: The furan-3-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-Fluoro-2-(furan-3-amido)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Fluoro-2-(furan-3-amido)benzoic acid finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(furan-3-amido)benzoic acid is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

4-Fluoro-2-(furan-3-amido)benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-fluoro-2-(furan-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4/c13-8-1-2-9(12(16)17)10(5-8)14-11(15)7-3-4-18-6-7/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCVFLREJNHLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)C2=COC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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